
Fmoc-Pro-OH-1-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Pro-OH-1-13C is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to proline, which is labeled with the carbon-13 isotope. This compound is primarily used in peptide synthesis and serves as a building block in the creation of labeled peptides for various research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved by reacting proline with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction conditions typically involve maintaining the reaction mixture at a controlled temperature to ensure the efficient formation of the Fmoc-protected proline.
Industrial Production Methods
Industrial production of Fmoc-Pro-OH-1-13C follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Pro-OH-1-13C undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine in dimethylformamide (DMF).
Coupling Reactions: It can participate in peptide bond formation with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions
Major Products Formed
Deprotection: The major product is proline with the Fmoc group removed.
Coupling: The major products are peptides with this compound incorporated into the peptide chain.
Scientific Research Applications
Fmoc-Pro-OH-1-13C is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a building block in the synthesis of labeled peptides for studying protein-protein interactions and enzyme mechanisms.
Isotope Labeling: The carbon-13 label allows for the use of nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of peptides and proteins.
Drug Development: It is used in the development of peptide-based drugs and in the study of drug metabolism and pharmacokinetics.
Mechanism of Action
The mechanism of action of Fmoc-Pro-OH-1-13C is primarily related to its role as a building block in peptide synthesis. The Fmoc group protects the amino group of proline during the synthesis process, preventing unwanted side reactions. The carbon-13 label allows for detailed structural and dynamic studies using NMR spectroscopy .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Pro-OH: Similar to Fmoc-Pro-OH-1-13C but without the carbon-13 label.
Fmoc-Ala-OH: An Fmoc-protected alanine used in peptide synthesis.
Fmoc-Leu-OH: An Fmoc-protected leucine used in peptide synthesis.
Uniqueness
This compound is unique due to the presence of the carbon-13 isotope, which makes it particularly useful for NMR studies.
Properties
Molecular Formula |
C20H19NO4 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H19NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,23)/t18-/m0/s1/i19+1 |
InChI Key |
ZPGDWQNBZYOZTI-ZLHLYFPTSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[13C](=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3R,5S)-3,5-dimethylpiperidin-1-yl]sulfonyl-N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B12409003.png)
![(1R,3E,5S,6R,7E,9S,11E,13R,14S,17R,18S)-5,6,14-trihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,15-tetraene-2,20-dione](/img/structure/B12409017.png)
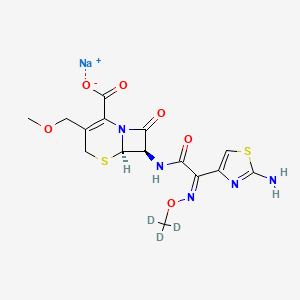


![(2S)-N-[(2S,3S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-azido-1-oxobutan-2-yl]-2-[(2-aminooxyacetyl)-methylamino]-3-methylbutanamide](/img/structure/B12409042.png)
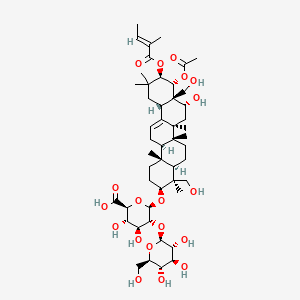
![ethyl 5-[(4-sulfamoylbenzoyl)amino]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B12409065.png)


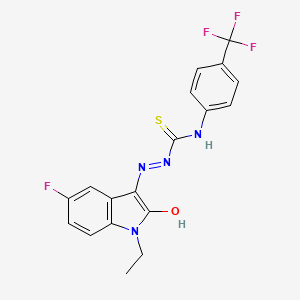
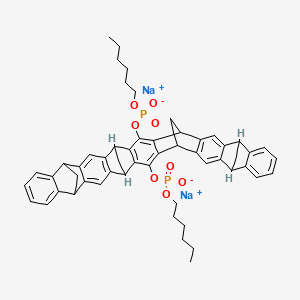
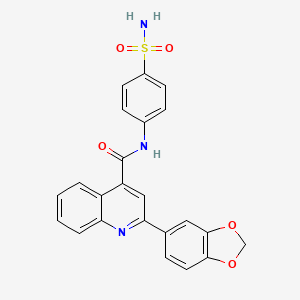
![9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12409088.png)
